molecular formula C16H20N2O2 B2558472 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide CAS No. 942010-26-6

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide

Cat. No.: B2558472
CAS No.: 942010-26-6
M. Wt: 272.348
InChI Key: ILSPNQIFQCMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: is an organic compound that belongs to the class of carboxamides. This compound features a furan ring, a dimethylamino group, and a p-tolyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of p-toluidine with dimethylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(phenyl)ethyl)furan-2-carboxamide
  • N-(2-(dimethylamino)-2-(m-tolyl)ethyl)furan-2-carboxamide
  • N-(2-(dimethylamino)-2-(o-tolyl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide: is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-8-13(9-7-12)14(18(2)3)11-17-16(19)15-5-4-10-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSPNQIFQCMAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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